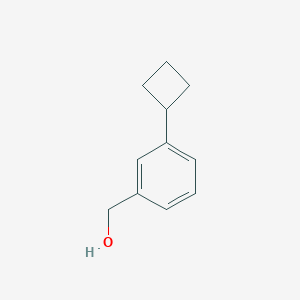

3-Cyclobutylbenzyl alcohol

Description

Contextualization of Aryl-Substituted Alcohols in Contemporary Chemical Synthesis

Aryl-substituted alcohols, particularly benzylic alcohols, are fundamental building blocks and intermediates in organic synthesis. wikipedia.orgbritannica.com Their importance stems from the reactivity of the hydroxyl (-OH) group and the stability of the adjacent aromatic ring. longdom.org The hydroxyl group can be readily converted into a wide array of other functional groups, and it can participate in numerous reactions such as oxidation, esterification, and substitution. britannica.comtandfonline.com

The synthesis of these alcohols is well-established, with a variety of methods available to chemists. These synthetic routes often involve the reduction of corresponding carbonyl compounds (aldehydes and ketones) or the reaction of organometallic reagents with carbonyls. molport.comnih.gov The versatility of aryl-substituted alcohols makes them crucial in the production of pharmaceuticals, fragrances, and other fine chemicals. britannica.comsmolecule.com

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Reduction of Carbonyls | Aryl aldehyde or ketone, Reducing agent (e.g., NaBH₄, LiAlH₄) | Common, high-yielding method for producing primary and secondary alcohols. | nih.gov |

| Grignard Reaction | Aryl Grignard reagent, Aldehyde or Ketone | Forms new carbon-carbon bonds, allowing for complex alcohol synthesis. | molport.com |

| Suzuki-Miyaura Coupling | Aryl halide/triflate, Potassium acetoxymethyltrifluoroborate | Provides a route to benzylic alcohols via cross-coupling chemistry. | wikipedia.org |

| Hydration of Alkenes | Styrene derivatives, Water, Acid catalyst | Direct addition of water across a double bond to form the alcohol. | nih.gov |

Significance of Cyclobutyl Moieties as Unique Structural Scaffolds in Molecular Design

The cyclobutyl ring is a four-membered carbocycle that has gained considerable influence in molecular design, especially within medicinal chemistry. researchgate.net Its inclusion in a molecule is a strategic choice to impart specific, desirable properties. The ring's unique, puckered three-dimensional structure is a key characteristic.

In drug design, cyclobutanes are utilized to enhance a molecule's pharmacological profile. They can improve metabolic stability, fill hydrophobic pockets in target enzymes, and act as conformationally restricted linkers. This conformational rigidity can lock a molecule into its most active form, potentially increasing potency and selectivity. The incorporation of a cyclobutyl moiety can also reduce a molecule's planarity, which is often beneficial for its pharmacokinetic properties. While historically less common than other cyclic systems, improved synthetic methods have made cyclobutane-containing building blocks more accessible for research and development.

| Advantage | Description | Reference |

|---|---|---|

| Improved Metabolic Stability | The strained ring can be more resistant to metabolic degradation compared to linear chains. | |

| Conformational Restriction | Limits the flexibility of a molecule, which can lead to higher binding affinity for a target. | |

| Enhanced 3-Dimensionality | The puckered shape moves away from flat structures, which can improve solubility and other properties. | |

| Aryl Group Bioisostere | Can replace aromatic rings to reduce planarity while maintaining necessary structural features. | |

| Hydrophobic Pocket Filling | The size and shape of the cyclobutyl group can be ideal for fitting into specific binding sites of proteins. |

Elucidating the Research Interest in the Combined Aromatic and Alicyclic Features of 3-Cyclobutylbenzyl alcohol

The research interest in a molecule like this compound arises from the synergistic effects of its constituent parts. The combination of a planar, aromatic benzyl (B1604629) alcohol system with a non-planar, strained cyclobutyl ring creates a unique chemical entity with potential applications as a specialized building block in organic synthesis and medicinal chemistry.

A pertinent area of research involves the metabolic fate of related structures. For instance, studies on the in vitro biotransformation of cyclobutyl phenyl ketone (CBP), a close structural precursor, have been conducted using rainbow trout liver slices. researchgate.net These investigations revealed that a primary metabolic pathway is the reduction of the ketone group to form the corresponding alcohol, cyclobutyl phenyl carbinol (CBPOH). researchgate.net This redox conversion highlights the biological relevance of the alcohol form and suggests that the biological activity of such compounds may be mediated by either the parent ketone or its alcohol metabolite. researchgate.net

Furthermore, synthetic interest in these structures is driven by the utility of the functional groups. The hydroxyl group can be used for further derivatization, while the cyclobutyl and phenyl rings provide a scaffold that can be modified to explore structure-activity relationships. britannica.com The synthesis of such molecules often involves the reduction of the corresponding ketone, such as the conversion of cyclobutyl phenyl ketone to its alcohol derivative.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3-cyclobutylphenyl)methanol | PubChem |

| Molecular Formula | C₁₁H₁₄O | PubChem |

| Molecular Weight | 162.23 g/mol | PubChem |

| CAS Number | 1009121-69-5 | PubChem |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(3-cyclobutylphenyl)methanol |

InChI |

InChI=1S/C11H14O/c12-8-9-3-1-6-11(7-9)10-4-2-5-10/h1,3,6-7,10,12H,2,4-5,8H2 |

InChI Key |

KLGDMIMXWNPLKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC=CC(=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclobutylbenzyl Alcohol and Analogues

Approaches to the Benzyl (B1604629) Alcohol Core Structure

Reductive Strategies for Carbonyl Precursors

A primary and widely utilized method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde or benzoic acid derivatives. For the synthesis of 3-cyclobutylbenzyl alcohol, this would involve the reduction of 3-cyclobutylbenzaldehyde or a 3-cyclobutylbenzoic acid derivative.

Reduction of Aldehydes and Ketones: The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being among the most common. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, also serves as an effective method for this conversion. The choice of reducing agent and reaction conditions can be tailored based on the presence of other functional groups within the molecule to ensure chemoselectivity.

Reduction of Carboxylic Acids and Esters: Carboxylic acids and their ester derivatives can also serve as precursors to benzyl alcohols. These functional groups are generally more resistant to reduction than aldehydes and ketones, often requiring stronger reducing agents like LiAlH₄. Borane (BH₃) complexes, such as BH₃·THF, are also effective for the selective reduction of carboxylic acids in the presence of other reducible functional groups.

A plausible synthetic route to this compound could, therefore, commence with a cross-coupling reaction to form 3-cyclobutylbenzaldehyde, which is then subsequently reduced to the target alcohol.

Carbon-Carbon Bond Formation via Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organolithium species, are powerful tools for the formation of carbon-carbon bonds and can be employed in the synthesis of benzyl alcohols. These reactions typically involve the nucleophilic addition of the organometallic reagent to a carbonyl compound.

For the synthesis of this compound, a Grignard reagent derived from a 3-cyclobutylhalobenzene could be reacted with formaldehyde. The highly nucleophilic carbon-magnesium bond of the Grignard reagent would add to the electrophilic carbonyl carbon of formaldehyde, and subsequent acidic workup would yield this compound.

Alternatively, a 3-halobenzyl alcohol precursor could be transformed into an organometallic reagent, which could then undergo a cross-coupling reaction with a cyclobutyl electrophile. However, the direct formation of a Grignard reagent from a halobenzyl alcohol is not feasible due to the acidic proton of the hydroxyl group. This necessitates the use of a protecting group for the alcohol functionality prior to the formation of the organometallic species.

Strategies for Integrating the Cyclobutyl Ring System

The incorporation of the cyclobutane ring onto the aromatic core is a key challenge in the synthesis of this compound. Several modern synthetic methodologies can be applied to construct this four-membered ring system.

Formal [3+1]-Cycloaddition Reactions for Cyclobutane Core Formation

Recent advances in synthetic chemistry have led to the development of formal [3+1]-cycloaddition reactions for the construction of cyclobutane rings. One such strategy involves the reaction of 1,1-diborylalkanes with 1,3-bielectrophiles. This methodology allows for the formation of functionalized cyclobutanes that can be further elaborated. For instance, a formal [3+1]-cycloaddition can be employed to generate 3-borylated cyclobutanols, which serve as versatile intermediates. nih.govresearchgate.netrsc.org

Synthesis from Epihalohydrin and Epoxy Alcohol Derivatives

Epihalohydrins and epoxy alcohol derivatives are valuable starting materials for the synthesis of functionalized cyclobutanes. These three-membered ring compounds can act as 1,3-bielectrophiles in reactions with suitable nucleophiles. A notable application is in the synthesis of 3-borylated cyclobutanols through a formal [3+1]-cycloaddition with 1,1-diborylalkanes. nih.govresearchgate.netrsc.org This approach provides a direct route to cyclobutane structures bearing a boronic ester group, which is a valuable handle for further synthetic transformations. The use of enantioenriched epihalohydrins can also lead to the formation of enantioenriched cyclobutanol products with high stereospecificity. nih.govresearchgate.net

Transformation and Derivatization from Borylated Cyclobutanols

The borylated cyclobutanols synthesized via the methods described above are highly useful intermediates. The boronic ester (Bpin) and hydroxyl (OH) groups offer orthogonal synthetic handles for further derivatization. nih.govresearchgate.netrsc.org The boronic ester can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This would be a key step in attaching the cyclobutane ring to an aromatic system. For example, a 3-borylated cyclobutanol could be coupled with an appropriate aryl halide to form a cyclobutyl-substituted aromatic compound. The hydroxyl group on the cyclobutane ring can be removed or transformed into other functional groups as needed.

A hypothetical synthetic pathway to this compound utilizing this strategy could involve:

Synthesis of a 3-borylated cyclobutanol from an epihalohydrin derivative.

Suzuki-Miyaura cross-coupling of the borylated cyclobutanol with a 3-halobenzaldehyde or a protected 3-halobenzyl alcohol.

If starting with 3-halobenzaldehyde, subsequent reduction of the aldehyde to the benzyl alcohol. If a protected benzyl alcohol was used, a deprotection step would be required.

If necessary, removal of the hydroxyl group from the cyclobutane ring.

This multi-step approach, combining modern cyclobutane synthesis with established aromatic functionalization and reduction techniques, represents a viable strategy for the preparation of this compound and its analogues.

Stereoselective and Enantioselective Synthesis

The spatial arrangement of atoms within a molecule can dramatically influence its properties, making stereoselective synthesis a critical field in chemistry. For molecules containing stereocenters, such as analogues of this compound, controlling the three-dimensional architecture is paramount. This section examines the enantioselective routes to key structural components.

Development of Enantioselective Routes to Cyclobutanol Derivatives

The cyclobutane motif is a valuable structural unit found in numerous bioactive molecules and serves as a versatile building block in organic synthesis. rsc.orgrsc.org The development of methods to produce enantiomerically pure cyclobutanol derivatives has been an area of significant research interest. Strategies often involve asymmetric catalysis to create chiral four-membered rings.

One prominent strategy involves a sequential enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C–H silylation to create contiguous stereogenic centers in cyclobutanols. rsc.orgrsc.org This method has proven effective for synthesizing various enantioenriched cyclobutanol derivatives. rsc.org For instance, the enantioselective transfer hydrogenation of benzocyclobutenone substrates using specific catalysts can yield the corresponding benzocyclobutenol with high enantiomeric excess (ee). rsc.org

Another powerful approach is the use of cascade reactions, which combine multiple transformations in a single step. An efficient method for creating enantioenriched cyclobutane derivatives involves an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. nih.gov This cascade process allows for the direct use of readily available substrates to produce a wide array of chiral cyclobutanes with excellent diastereoselectivity and enantioselectivity (up to 12:1 dr, >99% ee). nih.gov

Furthermore, hyperbaric [2+2] cycloaddition reactions represent another key methodology. The reaction between sulfonyl allenes and benzyl vinyl ether under high pressure has been utilized to synthesize libraries of 3-substituted cyclobutanols. ru.nl This approach allows for the creation of cyclobutanes with multiple points of diversification for further chemical modification. ru.nl

Table 1: Selected Enantioselective Methods for Cyclobutanol Derivative Synthesis

| Method | Key Reaction | Catalyst/Reagent | Substrate Example | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Sequential Reduction/C–H Functionalization | Enantioselective transfer hydrogenation | (R,R)-Ts-DENEB | Benzocyclobutenone | Enantioenriched benzocyclobutenol | 99% | rsc.org |

| Cascade Allylic Etherification/[2+2] Photocycloaddition | Asymmetric allylic etherification / [2+2] cycloaddition | Iridium catalyst | Branched allyl acetate and cinnamyl alcohol | Chiral cyclobutane | >99% | nih.gov |

Chiral Catalysis in the Asymmetric Synthesis of Benzyl Alcohols

The benzyl alcohol moiety is a common feature in many organic molecules. Asymmetric synthesis of chiral benzyl alcohols, particularly secondary and tertiary alcohols, has been extensively studied. Chiral catalysis plays a pivotal role in achieving high enantioselectivity.

A well-established method is the asymmetric hydrogenation or transfer hydrogenation of prochiral ketones using chiral catalysts, such as the classic Noyori Ru(II)-diamine-diphosphine complexes. liverpool.ac.ukchemrxiv.org This approach is highly effective for preparing secondary benzylic alcohols from the corresponding aryl ketones. chemrxiv.org

The asymmetric Guerbet reaction offers an alternative route, coupling racemic secondary alcohols with primary alcohols to generate new chiral alcohols. liverpool.ac.uk This process, which proceeds via a hydrogen autotransfer mechanism, can achieve high enantiomeric ratios (up to 99:1) using Noyori-type catalysts, and notably, it does not require an external reducing agent. liverpool.ac.uk

For the synthesis of tertiary benzylic alcohols, methods involving the addition of organometallic reagents to ketones bearing a chiral auxiliary, such as a stereogenic sulfoxide, have been developed. nih.govacs.org This strategy allows for the creation of diastereomerically and enantiomerically pure tertiary alcohols. nih.gov

Multi-catalytic one-pot procedures are also emerging as powerful tools. These protocols can integrate several reaction steps, such as alkene cross-metathesis, isomerization, and nucleophilic addition, to convert simple starting materials into secondary benzylic alcohols with high stereocontrol. chemrxiv.org For example, a sequence involving up to four different catalysts operating in a single vessel can transform allylic alcohols into a desired stereoisomer of the product with high enantiomeric and diastereomeric ratios. chemrxiv.org

Table 2: Chiral Catalysis in Asymmetric Benzyl Alcohol Synthesis

| Method | Catalyst Type | Reaction | Substrate | Product | Enantiomeric Ratio (er) / ee | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Guerbet Reaction | Noyori Ru(II)-diamine-diphosphine | Coupling of secondary and primary alcohols | Racemic secondary alcohol + primary alcohol | Chiral alcohol | up to 99:1 | liverpool.ac.uk |

| Asymmetric Addition | Chiral sulfoxide auxiliary | Addition of organometallics to ketones | Ketone with stereogenic sulfoxide | Tertiary benzylic alcohol | Diastereomerically and enantiomerically pure | nih.govacs.org |

Sustainable and Green Chemistry Approaches in Alcohol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.orgepa.gov In alcohol synthesis, this translates to developing methodologies that are more efficient, use safer reagents and solvents, and minimize waste. nih.govlongdom.org

A key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. epa.gov Catalytic reactions are inherently more atom-economical than stoichiometric ones and are a cornerstone of green synthesis. epa.govlongdom.org The use of catalysts allows reactions to proceed under milder conditions, which reduces energy consumption. longdom.org

The development of sustainable catalytic systems is a major focus. For example, novel cobalt composites immobilized on polysulfone fibrous network nanoparticles have been used as reusable catalysts for the oxidation of alcohols to carbonyl compounds under microwave conditions. frontiersin.org Microwave irradiation itself is considered a green technique as it can significantly shorten reaction times and improve efficiency. frontiersin.org

Biocatalysis, the use of enzymes or whole microorganisms, offers a highly sustainable approach to synthesis. longdom.org Enzymes operate under mild conditions (temperature, pressure, and pH) and often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing side products. longdom.org For instance, ketoreductases are widely used for the biocatalytic reduction of prochiral ketones to produce enantioenriched alcohols. encyclopedia.pub

Solvent selection is another critical aspect of green chemistry. Traditional volatile organic compounds (VOCs) are often replaced with greener alternatives like water, supercritical CO2, or ionic liquids. longdom.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. longdom.org

Finally, the use of renewable feedstocks, such as biomass-derived chemicals, is a central goal of sustainable chemistry, moving away from a reliance on finite petrochemical resources. epa.govlongdom.org

Table 3: Principles of Green Chemistry in Alcohol Synthesis

| Principle | Application in Alcohol Synthesis | Example | Reference |

|---|---|---|---|

| Catalysis | Use of reusable and highly selective catalysts to reduce waste and energy use. | Cobalt composite nanoparticles for alcohol oxidation; Ru-complexes for asymmetric hydrogenation. | frontiersin.orgencyclopedia.pub |

| Energy Efficiency | Employing methods that reduce energy consumption. | Microwave-assisted synthesis, which shortens reaction times. | frontiersin.org |

| Safer Solvents | Replacing hazardous organic solvents with benign alternatives. | Using water as a solvent in biocatalytic reductions. | longdom.org |

| Biocatalysis | Using enzymes for highly selective transformations under mild conditions. | Ketoreductase-catalyzed reduction of ketones to chiral alcohols. | encyclopedia.pub |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. | Asymmetric transfer hydrogenation, which has high atom economy. | liverpool.ac.uk |

| Renewable Feedstocks | Using starting materials derived from renewable sources like biomass. | Development of processes to convert bio-based materials into chemical intermediates. | epa.govlongdom.org |

Reactivity and Mechanistic Investigations of 3 Cyclobutylbenzyl Alcohol

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of 3-cyclobutylbenzyl alcohol is a poor leaving group, and thus, requires activation for nucleophilic substitution reactions to proceed. youtube.comyoutube.com This is typically achieved by protonation of the hydroxyl group in acidic media, which converts it into a much better leaving group, water. youtube.comyoutube.com

Examination of SN1 and SN2 Mechanisms with Halogenating Agents (e.g., HX, SOCl₂, PBr₃)

The conversion of this compound to the corresponding benzylic halides can be accomplished using various halogenating agents, such as hydrogen halides (HX), thionyl chloride (SOCl₂), and phosphorus tribromide (PBr₃). unco.edu The operative mechanism, whether SN1 or SN2, is highly dependent on the reaction conditions and the nature of the halogenating agent.

Benzylic alcohols, such as this compound, are prone to reacting via an SN1 mechanism due to the stability of the resulting benzylic carbocation, which is resonance-stabilized by the aromatic ring. libretexts.org When treated with a strong acid like HBr or HCl, the alcohol is first protonated to form an oxonium ion. youtube.comyoutube.comlibretexts.org This is followed by the departure of a water molecule to generate a secondary benzylic carbocation. The nucleophilic halide ion then attacks the carbocation to yield the final alkyl halide product. youtube.comlibretexts.org

Alternatively, reagents like thionyl chloride and phosphorus tribromide can facilitate the conversion to alkyl chlorides and bromides, respectively. These reactions typically proceed through the formation of an intermediate that converts the hydroxyl group into a better leaving group without the need for strong acid catalysis. unco.edu

Formation of Alkyl Halides and Sulfonate Esters (e.g., Tosylates)

Beyond the direct conversion to alkyl halides, the hydroxyl group of this compound can be transformed into other functional groups that are excellent leaving groups in nucleophilic substitution reactions. A prominent example is the formation of sulfonate esters, such as tosylates. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, like pyridine. The resulting tosylate is a highly effective leaving group, making the molecule susceptible to subsequent substitution reactions.

Analysis of Carbocation Rearrangements in SN1 Pathways

A key feature of SN1 reactions that proceed through a carbocation intermediate is the possibility of carbocation rearrangements. For this compound, the initially formed secondary benzylic carbocation is already relatively stable due to resonance delocalization of the positive charge into the aromatic ring. While rearrangements to a more stable carbocation are a common phenomenon in SN1 reactions, significant rearrangement of the benzylic carbocation in this specific case is less likely due to its inherent stability.

Oxidation Pathways and Selective Chemical Transformations

The oxidation of this compound offers a pathway to synthesize the corresponding aldehyde and carboxylic acid, which are valuable intermediates in organic synthesis. The outcome of the oxidation is highly dependent on the choice of the oxidizing agent and the reaction conditions. khanacademy.orgyoutube.com

Selective Oxidation to Aldehyde Derivatives (e.g., using PCC, Dess-Martin Periodinane)

The selective oxidation of a primary alcohol, such as this compound, to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. youtube.comyoutube.com Reagents such as Pyridinium Chlorochromate (PCC) are commonly employed for this transformation. youtube.comyoutube.com PCC is an anhydrous reagent that effectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. youtube.com Another effective reagent for this selective oxidation is the Dess-Martin Periodinane (DMP), which offers the advantages of mild reaction conditions and high yields.

Comprehensive Studies on Over-oxidation to Carboxylic Acid Derivatives

Stronger oxidizing agents will typically lead to the over-oxidation of the initially formed aldehyde to a carboxylic acid. khanacademy.orgyoutube.comyoutube.com Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), which can be generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄). youtube.comyoutube.com The reaction proceeds through the formation of the aldehyde, which is then further oxidized to the carboxylic acid under the reaction conditions. khanacademy.orgyoutube.com

Table 1: Summary of Reactions and Expected Products for this compound

| Reaction Type | Reagent(s) | Expected Major Product |

| Nucleophilic Substitution | HBr | 3-Cyclobutylbenzyl bromide |

| Nucleophilic Substitution | SOCl₂ | 3-Cyclobutylbenzyl chloride |

| Nucleophilic Substitution | PBr₃ | 3-Cyclobutylbenzyl bromide |

| Esterification | p-Toluenesulfonyl chloride, Pyridine | 3-Cyclobutylbenzyl tosylate |

| Selective Oxidation | Pyridinium Chlorochromate (PCC) | 3-Cyclobutylbenzaldehyde |

| Selective Oxidation | Dess-Martin Periodinane (DMP) | 3-Cyclobutylbenzaldehyde |

| Over-oxidation | KMnO₄ or H₂CrO₄ | 3-Cyclobutylbenzoic acid |

Mechanistic Elucidation of Catalytic Aerobic Oxidation Systems (e.g., Cu/TEMPO-catalyzed)

The aerobic oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry, and copper/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) systems are among the most practical and versatile catalysts for this purpose. nih.govbohrium.comnih.gov While direct studies on this compound are not prevalent, the mechanism for benzylic alcohols is well-established and directly applicable.

The catalytic process is understood to operate through a two-stage mechanism involving "catalyst oxidation" and "substrate oxidation". nih.govacs.orgresearchgate.net

Catalyst Oxidation : The cycle begins with the oxidation of the active catalyst components. The Cu(I) species is oxidized by molecular oxygen (O₂) to a Cu(II) species. nih.govresearchgate.net In this process, TEMPO plays a crucial role, often existing in equilibrium with its protonated form, TEMPO-H. This stage regenerates the active Cu(II)/TEMPO couple necessary for alcohol oxidation. nih.govumn.edu

Substrate Oxidation : The alcohol oxidation itself is mediated by the Cu(II) and TEMPO radical. The process is initiated by the formation of a Cu(II)-alkoxide intermediate with the alcohol. nih.govnih.gov This is followed by a hydrogen atom abstraction from the alcohol's α-carbon by TEMPO, which is the key step in forming the carbonyl group and regenerating the Cu(I) catalyst. nih.gov

| Step | Description | Key Intermediates | Significance for Benzylic Alcohols |

|---|---|---|---|

| 1. Catalyst Oxidation | Cu(I) and TEMPO-H are oxidized by O₂. | Cu(II) species, Binuclear Cu₂O₂ intermediate | Often the rate-determining step for activated substrates. nih.govresearchgate.net |

| 2. Alkoxide Formation | The benzylic alcohol coordinates with the Cu(II) center to form a Cu(II)-alkoxide. | Cu(II)-alkoxide | Facilitated by the higher acidity of benzylic alcohols. nih.gov |

| 3. H-Atom Abstraction | TEMPO abstracts a hydrogen atom from the α-carbon of the alcohol. | Ketone product, Cu(I), TEMPO-H | This step regenerates the reduced form of the catalyst and TEMPO. nih.gov |

| 4. Catalyst Regeneration | The resulting Cu(I) re-enters the catalyst oxidation phase of the cycle. | Cu(I) | Completes the catalytic cycle. |

Elimination Reactions Leading to Alkene Formation

The acid-catalyzed dehydration of alcohols is a classic method for synthesizing alkenes. For secondary benzylic alcohols such as this compound, this reaction proceeds readily via an E1 (unimolecular elimination) mechanism due to the stability of the carbocation intermediate. chemistrysteps.comlibretexts.org

The E1 mechanism involves three key steps:

Protonation of the Hydroxyl Group : The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). periodicchemistry.comyoutube.com

Formation of a Carbocation : The protonated alcohol dissociates, losing a molecule of water to form a carbocation intermediate. For this compound, this results in a stable secondary benzylic carbocation. The stability is derived from the resonance delocalization of the positive charge into the adjacent aromatic ring. This formation of the carbocation is the slow, rate-determining step of the E1 reaction. periodicchemistry.comlibretexts.org

Deprotonation to Form the Alkene : A weak base, typically water or the conjugate base of the acid (HSO₄⁻), abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a π-bond and yielding the alkene product. chemistrysteps.comlibretexts.org

While primary alcohols may undergo dehydration via an E2 mechanism under acidic conditions, the E1 pathway is dominant for secondary and tertiary alcohols because it allows the reaction to proceed through a more stable carbocation intermediate. libretexts.orgyoutube.com

In elimination reactions where multiple alkene products can be formed, the regioselectivity is often governed by Zaitsev's rule. This rule states that the major product will be the more substituted (and thus more thermodynamically stable) alkene. libretexts.org

In the dehydration of this compound, elimination can theoretically produce two different alkenes by removing a proton from either the cyclobutyl ring or the benzene ring. However, removing a proton from the benzene ring would disrupt its aromaticity, which is energetically highly unfavorable. Therefore, the elimination will exclusively involve the formation of a double bond between the benzylic carbon and the aromatic ring, resulting in the formation of 1-cyclobutyl-3-vinylbenzene. This product is highly favored because the newly formed double bond is conjugated with the aromatic π-system, which provides significant resonance stabilization. This outcome is consistent with the principles of Zaitsev's rule, as the conjugated system represents the most stable possible product. libretexts.orgyoutube.com

| Potential Product | Structure | Predicted Outcome | Reasoning |

|---|---|---|---|

| 1-cyclobutyl-3-vinylbenzene | Alkene conjugated with the benzene ring | Major Product | The product is highly stabilized by resonance (conjugation). Follows Zaitsev's rule for forming the most stable alkene. libretexts.org |

| (3-(1-Cyclobuten-1-yl)phenyl)methanol | Alkene within the cyclobutyl ring | Not Formed | This would require rearrangement and lead to a less stable, non-conjugated alkene. |

A hallmark of reactions proceeding through an E1 mechanism is the potential for carbocation rearrangements. chemistrysteps.comlibretexts.org Carbocations will rearrange via a hydride (1,2-hydride) or alkyl (1,2-alkyl) shift if doing so leads to a more stable carbocation (e.g., converting a secondary carbocation into a tertiary one). libretexts.orgkhanacademy.orgmasterorganicchemistry.com

In the case of the secondary benzylic carbocation formed from this compound, a rearrangement is unlikely to be a significant pathway. The secondary benzylic carbocation is already substantially stabilized by resonance with the phenyl ring. A hydride shift from the cyclobutyl ring to the benzylic carbon would generate a tertiary carbocation, but it would no longer be benzylic, thus losing the significant resonance stabilization. Therefore, the initial secondary benzylic carbocation is likely the most stable intermediate, and the reaction is expected to proceed without rearrangement to yield the conjugated alkene as the primary product. periodicchemistry.com

Etherification and Ether Chemistry

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. wikipedia.org It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

To synthesize an ether from this compound using this method, a two-step process is employed:

Formation of the Alkoxide : The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-cyclobutylbenzyl alkoxide. khanacademy.orgyoutube.com This alkoxide is a potent nucleophile.

Nucleophilic Substitution : The alkoxide then attacks an appropriate electrophile, typically a primary alkyl halide (e.g., methyl iodide or ethyl bromide), in an Sₙ2 reaction. masterorganicchemistry.comlibretexts.org The alkoxide's oxygen atom displaces the halide leaving group, forming the C-O bond of the ether.

The success of the Williamson ether synthesis is highly dependent on the structure of the alkylating agent. wikipedia.org Because the reaction follows an Sₙ2 pathway, it works best with methyl or primary alkyl halides. masterorganicchemistry.com If secondary or tertiary alkyl halides are used, the alkoxide, which is also a strong base, will preferentially induce an E2 elimination reaction, leading to the formation of an alkene instead of the desired ether. wikipedia.orgmasterorganicchemistry.com Therefore, to synthesize an ether like 1-cyclobutyl-3-(methoxymethyl)benzene, one would react the sodium 3-cyclobutylbenzyl alkoxide with a methyl halide.

| Component | Role | Example derived from this compound | Optimal Reaction Partner |

|---|---|---|---|

| Alkoxide | Nucleophile | Sodium 3-cyclobutylbenzyl alkoxide | Primary Alkyl Halide (e.g., CH₃I) masterorganicchemistry.com |

| Alkyl Halide | Electrophile | 3-Cyclobutylbenzyl bromide | Simple, unhindered alkoxide (e.g., Sodium methoxide) |

Bimolecular Dehydration Reactions to Form Ethers

The formation of ethers from alcohols via bimolecular dehydration is a classic acid-catalyzed condensation reaction. youtube.com This process typically involves heating the alcohol in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). youtube.com The reaction is most effective for producing symmetrical ethers from primary alcohols that are not sterically hindered. youtube.com

The mechanism proceeds through several key steps:

Protonation of the Alcohol: One molecule of the alcohol is protonated by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). masterorganicchemistry.com

Nucleophilic Attack: A second molecule of the alcohol acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group in an Sₙ2-type reaction. masterorganicchemistry.com

Deprotonation: The resulting protonated ether is then deprotonated, typically by a water molecule or another alcohol molecule, to yield the final ether product and regenerate the acid catalyst. masterorganicchemistry.com

For this compound, a primary alcohol, this reaction would theoretically produce the symmetrical ether, bis(3-cyclobutylbenzyl) ether. However, the reaction conditions, particularly temperature, are critical. At higher temperatures, an E1 elimination pathway to form an alkene can become a significant competing reaction. youtube.com Given the benzylic nature of the alcohol, stabilization of a potential carbocation intermediate could also favor alternative pathways if the reaction deviates from a pure Sₙ2 mechanism. youtube.com

The successful synthesis of an unsymmetrical ether, such as ethyl methyl ether, is not suitable via this method because it requires a mixture of two different alcohols (e.g., ethanol and methanol). Such a reaction would lead to a statistical mixture of three different ether products (diethyl ether, dimethyl ether, and ethyl methyl ether), making the isolation of the desired product difficult. youtube.com

Protection and Deprotection Strategies for the Hydroxyl Functionality

In the context of multi-step organic synthesis, it is often necessary to temporarily mask the reactivity of a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. khanacademy.org This process, known as "protecting" the functional group, involves converting it into a less reactive derivative. bham.ac.uk The hydroxyl group of an alcohol is frequently protected because its acidic proton can interfere with strongly basic reagents (like Grignard reagents), and the oxygen's lone pairs can be nucleophilic. masterorganicchemistry.comresearchgate.net An ideal protecting group is easily installed, stable to a wide range of reaction conditions, and can be removed selectively and in high yield under mild conditions. bham.ac.uk

Evaluation of Silyl Ethers as Protecting Groups

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and straightforward removal. masterorganicchemistry.comresearchgate.net The hydroxyl group of this compound can be converted to a silyl ether by reacting it with a trialkylsilyl halide, such as tert-butyldimethylsilyl chloride (TBDMS-Cl) or triisopropylsilyl chloride (TIPS-Cl), in the presence of a base like imidazole or triethylamine. uwindsor.calibretexts.org

The steric bulk of the silyl group can be tuned to control its stability and reactivity. Larger, bulkier silyl groups like tert-butyldiphenylsilyl (TBDPS) are more stable to acidic conditions than smaller groups like trimethylsilyl (TMS). uwindsor.ca This steric hindrance also reduces the nucleophilicity of the protected oxygen atom. researchgate.net

Deprotection of silyl ethers is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). masterorganicchemistry.com The exceptional strength of the silicon-fluoride (Si-F) bond provides a strong thermodynamic driving force for this cleavage, allowing for high selectivity. masterorganicchemistry.comlibretexts.org

| Protecting Group | Abbreviation | Common Reagent | Typical Deprotection Conditions |

|---|---|---|---|

| Trimethylsilyl | TMS | TMS-Cl | Mild acid (e.g., AcOH in H₂O/THF) |

| Triethylsilyl | TES | TES-Cl | TBAF in THF; mild acid |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | TBAF in THF; HF; AcOH |

| Triisopropylsilyl | TIPS | TIPS-Cl | TBAF in THF |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | TBAF in THF; HF-Pyridine |

Utility of Benzyl (B1604629) Ethers as Protecting Groups

Benzyl ethers are another robust and widely used protecting group for alcohols. uwindsor.ca They are typically formed via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, followed by an Sₙ2 reaction with benzyl bromide or benzyl chloride. organic-chemistry.orgsynarchive.com For substrates that are sensitive to basic conditions, benzyl ethers can be installed under acidic conditions using benzyl trichloroacetimidate or under neutral conditions with reagents like 2-benzyloxy-1-methylpyridinium triflate. organic-chemistry.orgorgsyn.org

A key advantage of the benzyl ether protecting group is its stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. The primary method for deprotection is catalytic hydrogenolysis. researchgate.net This reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene as a byproduct. organic-chemistry.org

| Step | Common Reagents and Conditions |

|---|---|

| Protection | 1. NaH, THF 2. Benzyl bromide (BnBr) |

| Deprotection | H₂, Pd/C, in a solvent like Ethanol or Ethyl Acetate |

Development of Orthogonal Protecting Group Strategies in Multi-step Synthesis

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential. bham.ac.uk This approach utilizes protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while others remain protected. jocpr.comresearchgate.net The ability to sequentially unmask reactive sites with high selectivity is critical for achieving complex synthetic targets. bham.ac.uk

For a molecule containing this compound as a substructure, one might employ a multi-layered protective scheme. For instance, the hydroxyl group of the this compound moiety could be protected as a TBDMS ether. Simultaneously, another alcohol elsewhere in the molecule could be protected as a benzyl (Bn) ether, and an amine could be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

This strategy allows for precise, sequential transformations:

The Fmoc group can be removed with a base (e.g., piperidine) without affecting the TBDMS or Bn ethers. sigmaaldrich.com

The TBDMS ether can be subsequently cleaved using a fluoride source (TBAF), leaving the Bn ether intact.

Finally, the benzyl ether can be removed by catalytic hydrogenolysis (H₂, Pd/C).

This orthogonal approach provides the flexibility needed to perform a series of incompatible reactions in a planned sequence, a cornerstone of modern synthetic chemistry. nih.gov

| Protecting Group | Functional Group | Cleavage Conditions | Stability |

|---|---|---|---|

| TBDMS (Silyl Ether) | Alcohol | Fluoride (e.g., TBAF) | Stable to base and hydrogenation |

| Benzyl (Bn) | Alcohol | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, and fluoride |

| Fmoc | Amine | Base (e.g., Piperidine) | Stable to acid, fluoride, and hydrogenation |

Derivatization and Advanced Functionalization of 3 Cyclobutylbenzyl Alcohol

Introduction of Heteroatomic Functionalities onto the Core Structure

The hydroxyl group of 3-Cyclobutylbenzyl alcohol is a prime site for introducing heteroatomic functionalities. Standard organic transformations can be employed to replace or modify this group, thereby altering the molecule's physical and chemical properties.

One of the most common derivatizations of a benzyl (B1604629) alcohol is its conversion to a benzyl ether. This can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a base like sodium hydride to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach is the acid-catalyzed condensation with another alcohol.

Esterification is another key transformation. mdpi.com Reaction of this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under appropriate catalytic conditions (e.g., acid catalysis or in the presence of a coupling agent) yields the corresponding ester. mdpi.com Palladium-catalyzed oxidative esterification with other alcohols presents a green chemistry approach, using oxygen as a benign oxidant. mdpi.com

The hydroxyl group can also be replaced by halogens using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 3-cyclobutylbenzyl chloride and 3-cyclobutylbenzyl bromide, respectively. These halides are versatile intermediates for further nucleophilic substitution reactions.

Furthermore, the introduction of nitrogen-containing functionalities can be achieved through various methods. The Mitsunobu reaction, for example, allows for the conversion of the alcohol to an azide, which can then be reduced to a primary amine. Alternatively, direct amination methodologies are being developed to streamline this process.

| Reactant | Reagent/Conditions | Product | Functionality Introduced |

|---|---|---|---|

| This compound | 1. NaH 2. CH₃I | 3-Cyclobutylbenzyl methyl ether | Ether (O-CH₃) |

| This compound | CH₃COOH, H₂SO₄ (cat.) | 3-Cyclobutylbenzyl acetate | Ester (O-C(O)CH₃) |

| This compound | SOCl₂ | 3-Cyclobutylbenzyl chloride | Halide (Cl) |

| This compound | PBr₃ | 3-Cyclobutylbenzyl bromide | Halide (Br) |

| This compound | 1. DEAD, PPh₃, DPPA 2. H₂, Pd/C | 3-Cyclobutylbenzylamine | Amine (NH₂) |

Advanced Carbon-Carbon Bond Forming Reactions Involving the Cyclobutylbenzyl Moiety

The construction of new carbon-carbon bonds is fundamental to building molecular complexity. organic-chemistry.orgsigmaaldrich.com The 3-cyclobutylbenzyl moiety can participate in a variety of such reactions, either through activation of the benzylic position or by functionalization of the aromatic ring.

One powerful method is the Friedel-Crafts alkylation, where the benzyl alcohol can act as an electrophile under acidic conditions to alkylate another aromatic ring. acs.org The reaction of this compound with an arene, catalyzed by a Lewis or Brønsted acid, would lead to the formation of a diarylmethane derivative. acs.orgresearchgate.net

Cross-coupling reactions offer another versatile approach. The conversion of this compound to its corresponding halide or triflate creates an electrophilic partner for reactions like the Suzuki, Heck, or Sonogashira couplings. For instance, a Suzuki coupling of 3-cyclobutylbenzyl bromide with an arylboronic acid would yield a diarylmethane derivative. Nickel-catalyzed cross-coupling reactions between benzyl alcohols and alkenyl halides have also been developed, providing a direct route to allylbenzenes. nii.ac.jp

Furthermore, the benzylic C-H bond itself can be a site for functionalization. Visible light-induced oxidative C-H arylation of alcohols with heteroarenes has been demonstrated, offering a modern and efficient way to form C-C bonds. d-nb.info

| Reactant | Reagent/Conditions | Product Type | Reaction Type |

|---|---|---|---|

| This compound | Benzene, H₂SO₄ | Diarylalkane | Friedel-Crafts Alkylation |

| 3-Cyclobutylbenzyl bromide | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Diarylalkane | Suzuki Coupling |

| This compound | Bromoalkene, Ni/Ti/Mn system | Allylbenzene derivative | Reductive Cross-Coupling nii.ac.jp |

| This compound | Heteroarene, Selectfluor, blue LEDs | Arylated benzyl alcohol | Photocatalytic C-H Arylation d-nb.info |

Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies

To understand how the cyclobutyl group and the position of the hydroxymethyl group influence the reactivity of the molecule, a systematic study of analogues is essential. Such structure-reactivity relationship (SRR) studies are crucial in fields like medicinal chemistry and materials science. rsc.orgscispace.com

Analogues could be designed by modifying several features of the this compound structure:

Isomeric Position: Synthesizing 2-cyclobutylbenzyl alcohol and 4-cyclobutylbenzyl alcohol would allow for an investigation into the electronic and steric effects of the cyclobutyl group's position on the reactivity of the benzylic alcohol.

Alicyclic Ring Size: Replacing the cyclobutyl group with other cycloalkyl groups (e.g., cyclopropyl, cyclopentyl, cyclohexyl) would provide insight into how ring strain and size impact reactivity.

Aromatic Ring Substitution: Introducing additional substituents (e.g., electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like nitro) onto the aromatic ring would modulate the electronic properties of the molecule and influence reaction rates and mechanisms. scispace.combibliomed.orgtsijournals.com

The synthesis of these analogues would follow standard organic chemistry routes. For example, the corresponding cyclobutylbenzoic acid could be reduced to the alcohol, or a suitable cyclobutyl-substituted bromobenzene (B47551) could undergo a Grignard reaction followed by formylation and reduction.

The reactivity of these analogues could then be compared in standardized reactions, such as oxidation to the corresponding aldehyde or a nucleophilic substitution reaction. scispace.com Kinetic studies would provide quantitative data on the influence of each structural modification.

| Analogue Name | Structural Modification | Purpose of Study |

|---|---|---|

| 2-Cyclobutylbenzyl alcohol | Isomeric position (ortho) | Investigate steric and electronic effects of substituent position. |

| 4-Cyclobutylbenzyl alcohol | Isomeric position (para) | Investigate electronic effects of substituent position. |

| 3-Cyclopentylbenzyl alcohol | Alicyclic ring size | Assess the impact of ring strain and size on reactivity. |

| 3-Cyclobutyl-4-methoxybenzyl alcohol | Aromatic ring substitution (electron-donating) | Study the effect of increased electron density on reactivity. |

| 3-Cyclobutyl-4-nitrobenzyl alcohol | Aromatic ring substitution (electron-withdrawing) | Study the effect of decreased electron density on reactivity. |

Development of Novel Synthetic Handles for Further Elaboration and Synthetic Utility

A "synthetic handle" is a functional group that can be selectively manipulated to allow for further chemical transformations. researchgate.net While the hydroxyl group in this compound is a primary synthetic handle, additional handles can be installed on the molecule to open up new avenues for derivatization.

One key strategy is the introduction of a boronic acid or boronate ester group onto the aromatic ring. This can be achieved through iridium-catalyzed C-H borylation of the cyclobutylbenzene (B3052708) precursor, followed by functionalization to the benzyl alcohol. The resulting boronic acid serves as a versatile handle for Suzuki cross-coupling reactions. The preparation of borylated cyclobutanes is of particular interest as the boron moiety can be used for a variety of C-C, C-N, and C-O bond-forming processes. nih.govrsc.org

Another approach is the introduction of a halogen atom (e.g., bromine or iodine) onto the aromatic ring through electrophilic aromatic substitution. This halogen can then participate in a wide range of cross-coupling reactions or be converted to an organolithium or Grignard reagent for further reactions.

The development of C-F bond functionalization strategies has also emerged as a powerful tool in synthesis. nih.gov Introducing a fluorine atom onto the aromatic ring could provide a handle for specialized defluorinative coupling reactions. nih.gov

Finally, the cyclobutyl ring itself can be considered a synthetic handle. Ring-opening or ring-expansion reactions, although challenging, could lead to novel linear or larger-ring structures, respectively.

| Synthetic Handle | Method of Introduction | Potential for Further Elaboration |

|---|---|---|

| Boronic Acid/Ester | Ir-catalyzed C-H borylation | Suzuki and other cross-coupling reactions. |

| Halogen (Br, I) | Electrophilic aromatic halogenation | Cross-coupling, lithiation, Grignard formation. |

| Fluorine | Electrophilic/nucleophilic fluorination | Defluorinative functionalization reactions. nih.gov |

| Alkene/Alkyne | Wittig/Horner-Wadsworth-Emmons or Sonogashira coupling on a precursor | Addition reactions, metathesis, click chemistry. |

Applications in Advanced Organic Synthesis Research

Strategic Utility as a Building Block in Complex Natural Product Synthesis

Currently, there is a lack of specific examples in peer-reviewed literature detailing the use of 3-Cyclobutylbenzyl alcohol as a building block in the total synthesis of complex natural products. However, its structure is suggestive of its potential as a valuable synthon. Benzyl (B1604629) alcohols are versatile intermediates, and the presence of the cyclobutyl group introduces a strained ring system that can be strategically manipulated.

The cyclobutyl motif is found in a number of bioactive natural products, and its incorporation can be synthetically challenging. This compound could serve as a readily available starting material to introduce this moiety. For instance, the benzyl alcohol functionality can be easily converted into a variety of other functional groups, such as aldehydes, halides, or amines, which can then participate in carbon-carbon bond-forming reactions to construct more complex molecular frameworks.

Table 1: Potential Transformations of this compound for Natural Product Synthesis

| Starting Material | Reagents | Product Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| This compound | PCC, DMP | Aldehyde | Wittig, Grignard, Aldol |

| This compound | SOCl₂, PBr₃ | Benzyl Halide | Nucleophilic substitution, Cross-coupling |

| This compound | MsCl, TsCl | Sulfonate Ester | Nucleophilic substitution |

Precursor for Investigating Novel Materials within Organic Chemistry Research

No specific research has been published on the use of this compound as a precursor for novel materials. Nevertheless, the compound's structure lends itself to exploration in materials science. The aromatic ring can be a component of conjugated systems, while the cyclobutyl group can influence the packing and physical properties of resulting materials.

For example, polymerization of derivatives of this compound could lead to polymers with unique thermal or mechanical properties conferred by the bulky and strained cyclobutyl substituent. The benzyl alcohol can be esterified with polymerizable acids, or the aromatic ring could be functionalized to participate in polymerization reactions such as Suzuki or Stille coupling.

Substrate for the Development of New Catalytic Methodologies

While there are no specific studies that utilize this compound as a substrate for developing new catalytic methodologies, its structure is well-suited for such investigations. The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic chemistry, and new, more efficient, and selective catalysts are continually being sought.

This compound could serve as a model substrate to test the efficacy of new oxidation catalysts. The electronic and steric environment of the benzylic carbon is influenced by the meta-substituted cyclobutyl group, which could provide insights into the catalyst's tolerance of bulky substituents and its electronic preferences.

Table 2: Hypothetical Catalytic Oxidation of this compound

| Catalyst System | Oxidant | Potential Product | Focus of Method Development |

|---|---|---|---|

| Transition Metal Catalyst | O₂, H₂O₂ | 3-Cyclobutylbenzaldehyde | Green oxidation, high selectivity |

| Organocatalyst | Peroxides | 3-Cyclobutylbenzoic acid | Metal-free oxidation |

Probes for Fundamental Mechanistic Organic Chemistry Studies

There is no available research detailing the use of this compound as a probe for fundamental mechanistic organic chemistry studies. However, the compound could be employed to study reaction mechanisms involving benzylic intermediates. For example, the cyclobutyl group can serve as a spectroscopic or steric probe.

In reactions proceeding through a benzylic carbocation, the cyclobutyl group's orientation and electronic influence could affect the stability and reactivity of the intermediate. Furthermore, isotopic labeling of the benzylic position (e.g., with deuterium) in this compound would allow for the determination of kinetic isotope effects, providing valuable information about the rate-determining step of a reaction.

Q & A

Q. How can isotopic labeling techniques be applied to study the metabolic pathways of 3-Hydroxybenzyl alcohol in mammalian systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.